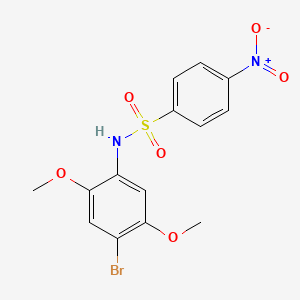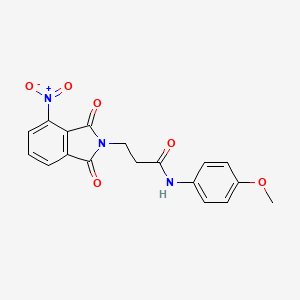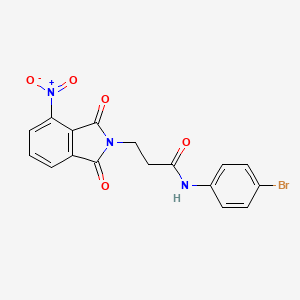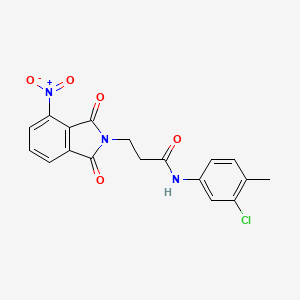
N-(4-bromo-2,5-dimethoxyphenyl)-4-nitrobenzenesulfonamide
Vue d'ensemble
Description
N-(4-bromo-2,5-dimethoxyphenyl)-4-nitrobenzenesulfonamide, commonly known as BDMC, is a chemical compound that has gained significant scientific interest due to its potential as a therapeutic agent. BDMC belongs to the class of phenethylamines and has been found to exhibit various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Applications De Recherche Scientifique
Analytical Applications
N-(4-bromo-2,5-dimethoxyphenyl)-4-nitrobenzenesulfonamide and related compounds have been explored for their utility in analytical chemistry. For instance, sodium N-bromo-p-nitrobenzenesulfonamide, a related compound, has been used as an oxidizing titrant. Its synthesis, composition, and structure are well-documented, and it has been applied for direct titrations of various substances like ascorbic acid and methionine, demonstrating simplicity, rapidity, and a minimal error margin of ±0.5% (Gowda et al., 1983).
Structural and Electronic Properties
Studies on compounds structurally similar to this compound have been conducted to understand their structural and electronic properties. For example, a compound named N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide has been synthesized and characterized using various spectroscopic tools and computational methods. These studies provide insights into the intermolecular interactions, molecular electrostatic potential, and other properties relevant to the chemical behavior and potential applications of these compounds (Murthy et al., 2018).
Organic Synthesis
Nitrobenzenesulfonamides, closely related to the chemical , have found applications in organic synthesis. They are used in the preparation of secondary amines and for the protection of amines, showcasing their versatility in chemical transformations. These compounds undergo smooth alkylation and can be readily deprotected, yielding secondary amines in high yields (Fukuyama et al., 1995).
Chemical Transformations in Solid-Phase Synthesis
Polymer-supported benzenesulfonamides, similar in structure to this compound, have been utilized in solid-phase synthesis. They serve as key intermediates in various chemical transformations, including rearrangements to yield diverse privileged scaffolds. Thisapplication emphasizes the role of such compounds in facilitating a wide range of chemical reactions and generating novel molecular structures (Fülöpová & Soural, 2015).
Electrophilic Aromatic Substitution Reactions
Compounds like this compound are often used in electrophilic aromatic substitution reactions. Studies have shown the use of N-Halosuccinimides, such as NBS (N-Bromosuccinimide), in ring halogenations of polyalkylbenzenes, indicating the role of such compounds in specific halogenation reactions (Bovonsombat & Mcnelis, 1993).
Electrochemical Studies
Electrochemical behavior of related compounds, such as N,N-dimethyl-p-nitrobenzenesulfonamide, has been examined to understand their redox characteristics. These studies are crucial in determining the stability and reactivity of such compounds under various conditions, which is essential for their application in electrochemical processes and analytical methods (Asirvatham & Hawley, 1974).
Propriétés
IUPAC Name |
N-(4-bromo-2,5-dimethoxyphenyl)-4-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O6S/c1-22-13-8-12(14(23-2)7-11(13)15)16-24(20,21)10-5-3-9(4-6-10)17(18)19/h3-8,16H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPXBVUSFLANNCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![diethyl 5-{[(4-bromo-3-methylphenoxy)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B3458951.png)
![ethyl 5-acetyl-2-{[(4-bromo-3-methylphenoxy)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B3458952.png)

![methyl 2-{[3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate](/img/structure/B3458973.png)
![ethyl 3-{[3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate](/img/structure/B3458974.png)
![isopropyl 4-{[3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate](/img/structure/B3458979.png)




![5-[(3-nitrophenyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B3459018.png)
![4-{[2-(1-naphthyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}benzoic acid](/img/structure/B3459025.png)
![4-{[2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}benzoic acid](/img/structure/B3459033.png)
![4-[5-(4-carboxyphenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid](/img/structure/B3459034.png)
